Lipophilicity (XLogP3) and Polar Surface Area Differentiate the 4-Methoxy Regioisomer from the 6-Methoxy Analog, Influencing Predicted Membrane Permeability
The 4-methoxy substitution on the benzothiazole ring of the target compound yields a computed XLogP3 of 3.8 and a TPSA of 91.5 Ų [1]. In contrast, the regioisomeric N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide (CAS 851979-99-2 analogue, differing only in methoxy position) is predicted to have a slightly higher TPSA due to altered electronic distribution around the benzothiazole nitrogen, although published experimental data for this specific comparator are not available. The XLogP3 of 3.8 places the target compound within the favorable lipophilicity window (LogP 1–4) for passive membrane permeation, while the TPSA of 91.5 Ų is below the 140 Ų threshold commonly associated with oral bioavailability [1]. For comparison, the unsubstituted parent scaffold N'-(1,3-benzothiazol-2-yl)benzohydrazide would lack the electron-donating methoxy group, resulting in altered hydrogen-bonding capacity and potentially reduced target affinity based on SAR trends observed in the C1–C27 series [2].
| Evidence Dimension | Computed lipophilicity and polar surface area (ADMET-relevant parameters) |
|---|---|
| Target Compound Data | XLogP3 = 3.8; TPSA = 91.5 Ų; HBD = 2; HBA = 5 |
| Comparator Or Baseline | N'-(1,3-benzothiazol-2-yl)benzohydrazide (unsubstituted parent): TPSA ~71 Ų (estimated by subtraction of -OCH3 contribution); N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide: TPSA predicted similar but with altered dipole moment due to regioisomeric methoxy placement |
| Quantified Difference | ΔTPSA ≈ +20.5 Ų for 4-methoxy vs. unsubstituted parent; XLogP3 difference from parent estimated at Δ ≈ +0.3 to +0.5 log units (methoxy contribution); no experimental comparator data available for regioisomeric pair |
| Conditions | Computed properties from PubChem (XLogP3 algorithm, Cactvs TPSA); no experimental LogP or permeability data published |
Why This Matters
For procurement decisions in antibacterial lead optimization programs, the 4-methoxy regioisomer offers a distinct physicochemical profile—particularly its balanced lipophilicity (XLogP3 3.8) and moderate TPSA (91.5 Ų)—that differentiates it from both the unsubstituted parent and the 6-methoxy regioisomer, enabling rational selection based on predicted membrane permeability and ADMET considerations.
- [1] PubChem. N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide. PubChem CID 4047693. (Computed properties: XLogP3, TPSA, HBD, HBA). https://pubchem.ncbi.nlm.nih.gov/compound/851978-18-2 (accessed 2026-05-02). View Source
- [2] Gurram SR, Afzal Azam M. Design, Synthesis, Antibacterial Evaluation and Molecular Docking Studies of Some Newer Benzothiazole Containing Aryl and Alkaryl Hydrazides. Chemistry & Biodiversity. 2021;18(7):e2100117. DOI: 10.1002/cbdv.202100117. View Source
